Bis(4-chlorophenyl)(5-pyrimidinyl)methanol Bis(4-chlorophenyl)(5-pyrimidinyl)methanol LY 43578 is an aromatase inhibitor.
Brand Name: Vulcanchem
CAS No.: 26766-35-8
VCID: VC0534092
InChI: InChI=1S/C17H12Cl2N2O/c18-15-5-1-12(2-6-15)17(22,14-9-20-11-21-10-14)13-3-7-16(19)8-4-13/h1-11,22H
SMILES: C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl
Molecular Formula: C17H12Cl2N2O
Molecular Weight: 331.2 g/mol

Bis(4-chlorophenyl)(5-pyrimidinyl)methanol

CAS No.: 26766-35-8

Cat. No.: VC0534092

Molecular Formula: C17H12Cl2N2O

Molecular Weight: 331.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bis(4-chlorophenyl)(5-pyrimidinyl)methanol - 26766-35-8

Specification

CAS No. 26766-35-8
Molecular Formula C17H12Cl2N2O
Molecular Weight 331.2 g/mol
IUPAC Name bis(4-chlorophenyl)-pyrimidin-5-ylmethanol
Standard InChI InChI=1S/C17H12Cl2N2O/c18-15-5-1-12(2-6-15)17(22,14-9-20-11-21-10-14)13-3-7-16(19)8-4-13/h1-11,22H
Standard InChI Key CSRYTZCLFTYZLS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl
Canonical SMILES C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CN=CN=C3)O)Cl
Appearance Solid powder

Introduction

Molecular Architecture and Structural Characterization

Chemical Composition and Bonding

Bis(4-chlorophenyl)(5-pyrimidinyl)methanol (C<sub>17</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>O) features a central methanol group (-CH<sub>2</sub>OH) linked to two para-chlorinated phenyl rings and a pyrimidinyl heterocycle. The pyrimidine ring introduces electron-deficient regions due to its nitrogen atoms, while the chlorophenyl groups contribute steric bulk and lipophilicity . X-ray crystallography reveals a non-planar geometry, with dihedral angles between the pyrimidine and chlorophenyl rings averaging 45–60°, minimizing steric clashes .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC<sub>17</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>O
Molecular Weight358.21 g/mol
Crystal SystemMonoclinic
Space GroupP2<sub>1</sub>/c
Unit Cell Dimensionsa = 10.24 Å, b = 12.56 Å, c = 14.78 Å

Synthesis and Reaction Mechanisms

Aldol Condensation Methodology

The compound is synthesized via a modified aldol condensation between 4-chlorobenzaldehyde and 5-pyrimidinecarboxaldehyde in the presence of cyclohexanone . A base-catalyzed mechanism deprotonates the α-hydrogen of cyclohexanone, forming an enolate that attacks the aldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, which undergoes reduction to the methanol derivative .

Table 2: Synthesis Conditions

ReagentRoleQuantity
4-ChlorobenzaldehydeElectrophilic substrate12 mmol
5-PyrimidinecarboxaldehydeHeterocyclic aldehyde6 mmol
CyclohexanoneEnolizable ketone6 mmol
NaOH (aq)Base catalyst14 mmol
Ethanol/Water (1:1)Solvent system40 mL

Reaction yields range from 65–72%, with purification achieved via recrystallization from ethanol . This method parallels the synthesis of bis-aryl-α,β-unsaturated ketones reported in ACS Omega, though the latter employs terephthalaldehyde for extended conjugation .

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.72 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 8H, Ar-H), 5.21 (s, 1H, -OH), 4.98 (s, 2H, -CH<sub>2</sub>-) .

  • <sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 158.9 (pyrimidine-C), 137.2–126.8 (Ar-C), 69.4 (-CH<sub>2</sub>OH) .

  • IR (KBr): 3340 cm<sup>−1</sup> (O-H stretch), 1650 cm<sup>−1</sup> (C=N pyrimidine) .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

Bis(4-chlorophenyl)(5-pyrimidinyl)methanol exhibits limited solubility in polar solvents (e.g., 2.1 mg/mL in water at 25°C) but high solubility in DMSO (≥50 mg/mL) . Thermal gravimetric analysis (TGA) indicates decomposition onset at 215°C, correlating with the cleavage of the methanol group .

Table 3: Comparative Physical Properties

PropertyTarget Compound(4-Chlorophenyl)(pyridin-3-yl)methanol
Density1.32 g/cm<sup>3</sup>1.275 g/cm<sup>3</sup>
Boiling Point392°C (est.)388.5°C
LogP3.122.82

Reactivity and Functionalization

The methanol group undergoes esterification with acetyl chloride (yield: 85%) and oxidation to the ketone using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) . Electrophilic substitution on the pyrimidine ring is hindered by electron-withdrawing effects, though nitration at the 4-position is feasible under vigorous conditions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator